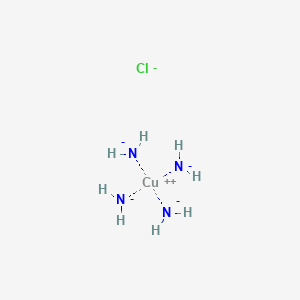
Copper tetrammine dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tetrammine dichloride, also known as tetraamminecopper(II) chloride, is a coordination complex with the formula [Cu(NH₃)₄]Cl₂. This compound is characterized by its deep blue color and is commonly used in various chemical applications due to its unique properties. The complex consists of a central copper ion coordinated to four ammonia molecules, with two chloride ions acting as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tetrammine dichloride can be synthesized by reacting copper(II) chloride with ammonia. The reaction typically involves dissolving copper(II) chloride in water and then slowly adding concentrated ammonia solution. The mixture is stirred until a deep blue solution is formed, indicating the formation of the complex. The reaction can be represented as follows:
[ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3\text{)}_4]\text{Cl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and purity, often involving controlled addition of ammonia and precise temperature regulation to ensure complete reaction and crystallization of the product.
Chemical Reactions Analysis
Types of Reactions: Copper tetrammine dichloride undergoes various chemical reactions, including:
Oxidation: The copper(II) ion in the complex can be oxidized to copper(III) under specific conditions.
Reduction: The complex can be reduced to copper(I) species using suitable reducing agents.
Substitution: The ammonia ligands can be substituted by other ligands such as water or chloride ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the substituting ligand.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Copper tetrammine dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role in copper metabolism and as a model compound for studying copper-related diseases.
Industry: Utilized in electroplating, textile dyeing, and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism by which copper tetrammine dichloride exerts its effects involves the central copper ion interacting with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ammonia ligands can stabilize the copper ion in different oxidation states, allowing it to engage in diverse chemical reactions. The pathways involved often include coordination to biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Copper tetrammine dichloride can be compared with other similar copper complexes:
Tetraamminecopper(II) sulfate: Similar in structure but with sulfate as the counterion instead of chloride.
Bis(diethylammonium) tetrachlorocuprate(II): Contains diethylammonium ligands and exhibits different coordination geometry.
Copper(II) chloride dihydrate: Lacks ammonia ligands and has different chemical properties.
Uniqueness: this compound is unique due to its deep blue color, stability in aqueous solutions, and versatility in undergoing various chemical reactions. Its ability to form stable complexes with ammonia makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
ClCuH8N4-3 |
|---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
copper;azanide;chloride |
InChI |
InChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1 |
InChI Key |
VRKBSKYRZBAUEY-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)
![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
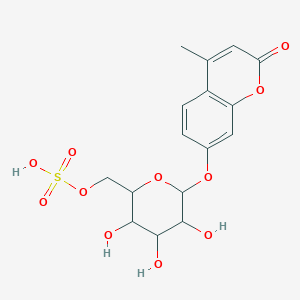
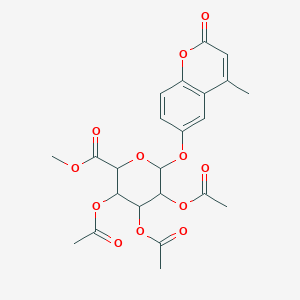
![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
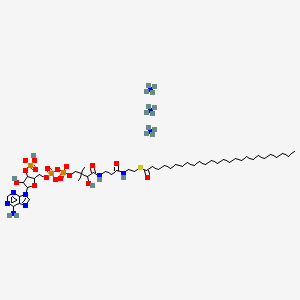
![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
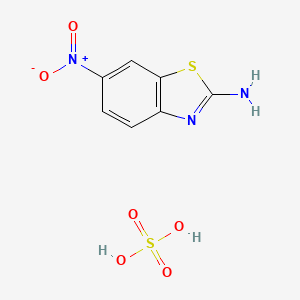
acetic acid](/img/structure/B12325786.png)
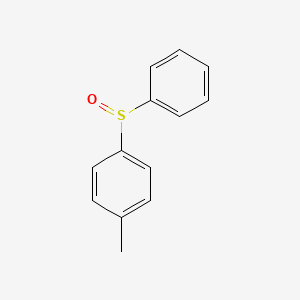
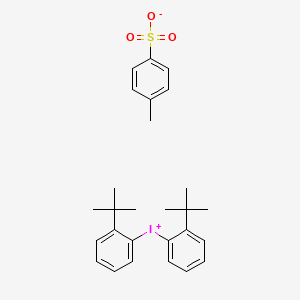
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
